molecular formula C18H15N5O2S2 B2868079 N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 307512-10-3

N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

Cat. No.: B2868079
CAS No.: 307512-10-3
M. Wt: 397.47
InChI Key: RTUORJWHIJOFME-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C18H15N5O2S2 and its molecular weight is 397.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 .

Biochemical Pathways

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins from arachidonic acid . This results in reduced inflammation and pain, as prostaglandins are key mediators of these processes.

Pharmacokinetics

Its solubility in various solvents such as dmf and dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of COX-2. By reducing the production of prostaglandins, it can alleviate inflammation and pain .

Biological Activity

N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex organic compound with potential biological activities that have been the subject of various research studies. This article summarizes the compound's biological activities, including its anticancer properties, antimicrobial effects, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure combined with an acetamide group. The molecular formula is C17H20N4O2SC_{17}H_{20}N_4O_2S, showcasing its diverse functional groups which contribute to its biological activities.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds show promising activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, derivatives of triazolethiones have shown IC50 values in the low micromolar range against these cell lines .
CompoundCell LineIC50 (µM)
Triazolethione Derivative AMCF-727.3
Triazolethione Derivative BHCT-1166.2

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Antibacterial Studies : Similar thiazole and triazole derivatives have demonstrated effective antibacterial activity against a range of pathogenic bacteria. For example, benzothioates derived from triazolethiones exhibited good antibacterial effects compared to standard antibiotics like chloramphenicol .

3. Other Therapeutic Potentials

In addition to anticancer and antimicrobial activities, compounds related to this compound have shown:

  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
  • Antioxidant Activity : Studies suggest that these compounds may also act as antioxidants, helping to mitigate oxidative stress in biological systems.

Case Studies

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A recent study evaluated a series of triazolethione derivatives for their cytotoxic effects on MCF-7 cells and reported significant activity with some derivatives showing IC50 values below 30 µM .
  • Antimicrobial Screening : Another study assessed the antibacterial efficacy of thiazole-based compounds against Gram-positive and Gram-negative bacteria and found promising results indicating potential for development as new antimicrobial agents .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-11(24)19-12-6-8-13(9-7-12)20-16(25)10-26-17-21-22-18-23(17)14-4-2-3-5-15(14)27-18/h2-9H,10H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUORJWHIJOFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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